2-(2-Ethylanilino)-2-oxoethyl 2-furoate

Description

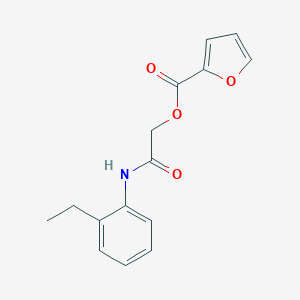

2-(2-Ethylanilino)-2-oxoethyl 2-furoate is a synthetic ester derivative characterized by a 2-ethyl-substituted anilino group linked to a ketone-oxygenated ethyl chain, which is further esterified with 2-furoic acid.

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

[2-(2-ethylanilino)-2-oxoethyl] furan-2-carboxylate |

InChI |

InChI=1S/C15H15NO4/c1-2-11-6-3-4-7-12(11)16-14(17)10-20-15(18)13-8-5-9-19-13/h3-9H,2,10H2,1H3,(H,16,17) |

InChI Key |

YSCGRGRKXSJJCH-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Ethylanilino)-2-oxoethyl 2-furoate with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.

Substituent Effects on the Anilino Ring

- [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS: 848228-05-7) Structure: Features a 3-chloro-4-fluoroanilino group and a 5-methylfuran ester. Molecular Weight: 311.69 g/mol. The 5-methylfuran may increase lipophilicity, affecting membrane permeability .

- Ethyl 2-(5-fluoro-2-methylanilino)-2-oxoacetate (CAS: 143151-00-2) Structure: Substituted with 5-fluoro-2-methylanilino and an ethyl acetate ester. Analytical Methods: Characterized via HPLC, GC-MS, and NMR, underscoring its stability under standard pharmaceutical analysis conditions . Key Difference: The acetate ester (vs. furoate) may confer faster metabolic hydrolysis, reducing half-life compared to the target compound’s furan-based ester.

Ester Group Variations

- Adamantyl-based 2-oxoethyl benzoates (e.g., 2a–q, 2r) Structure: Adamantyl bromomethyl ketone-derived esters with benzoate or pyridinecarboxylate groups. Applications: Adamantyl’s rigidity and hydrophobicity enhance CNS penetration and antiviral activity, a contrast to the target compound’s simpler ethylanilino-furoate system. These are commercially used in neurological and diabetes therapies .

- [2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate Structure: Includes a 2-chloroanilino group and a 4-acetylphenyl-modified furan ester. Molecular Weight: 397.81 g/mol.

Molecular Weight and Bioavailability Trends

- Observations : Higher molecular weights (e.g., 311–397 g/mol) correlate with bulkier substituents (e.g., acetylphenyl, adamantyl), which may reduce oral bioavailability but improve target engagement. The target compound’s lower weight (~273 g/mol) suggests favorable pharmacokinetics if steric hindrance is minimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.